N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a chemical compound with significant research applications. Its molecular formula is and it has a molecular weight of 359.79 g/mol. This compound is classified as a pyrazole derivative, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The general synthetic route can include:
Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For example, reactions may be conducted under reflux in organic solvents like ethanol or acetonitrile to facilitate better solubility and reactivity.
InChI=1S/C18H15ClFN3O2/c1-11-14(19)4-3-5-15(11)21-18(24)17-16(25-2)10-23(22-17)13-8-6-12(20)7-9-13/h3-10H,1-2H3,(H,21,24)
.N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can participate in various chemical reactions due to its functional groups:
The reactivity profile suggests that this compound could be utilized in further synthetic pathways to develop more complex molecules or derivatives for pharmaceutical purposes.
The exact mechanism of action for N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is not fully elucidated but is thought to involve modulation of specific biological pathways associated with inflammation and pain signaling. It may act on certain receptors or enzymes related to these pathways, leading to its observed pharmacological effects.
Key chemical properties include:
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5